14-氯达诺霉素

描述

Synthesis Analysis

The synthesis of derivatives similar to 14-Chlorodaunorubicin involves complex chemical reactions. For example, the synthesis of 14-amino derivatives of daunorubicin and carminomycin demonstrates the intricacy of creating such compounds. These derivatives are synthesized through the interaction of 14-bromine derivatives with secondary amines, showcasing the detailed chemical manipulation required to produce specific anthracycline antibiotics variants (Povarov & Isaeva, 1979).

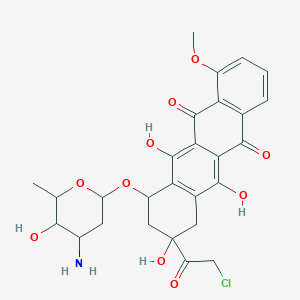

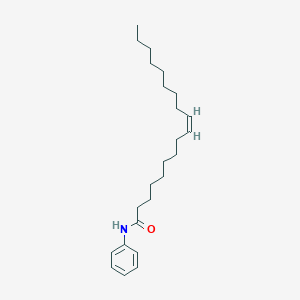

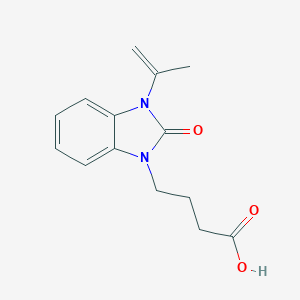

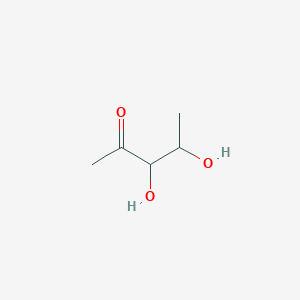

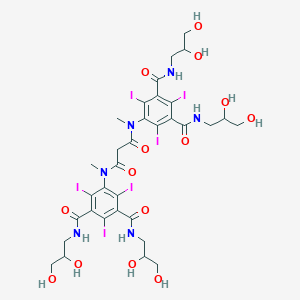

Molecular Structure Analysis

Molecular structure analysis of 14-Chlorodaunorubicin and related compounds is conducted through various spectroscopic methods, such as IR, UV, and NMR spectroscopy. These techniques confirm the structure of synthesized compounds, including 14-amino derivatives, by identifying their molecular fingerprints (Povarov & Isaeva, 1979).

Chemical Reactions and Properties

Chemical reactions involving anthracycline derivatives, like 14-Chlorodaunorubicin, often include the formation of amino derivatives through the reaction of bromine or iodine derivatives with amines. These reactions, which are typically conducted in solvents like acetone or dioxane, result in the formation of products with potential antitumor activities, albeit with varying efficacy compared to the original antibiotics (Povarov & Isaeva, 1979).

科学研究应用

阿霉素的14-硫代类似物制备:14-氯达诺霉素用于制备抗肿瘤抗生素阿霉素的14-硫代类似物,对小鼠L1210白血病具有体内活性 (Seshadri, Israel, & Pegg, 1983)。

细胞色素P-450的自杀失活:该化合物用于研究氯霉素对大鼠肝脏细胞色素P-450的自杀失活 (Halpert, 1981)。

药物代谢和排泄:还用于研究大鼠体内药物的代谢和排泄 (Zini, Vicario, Lazzati, & Arcamone, 1986)。

阿尔茨海默病治疗中的应用:在阿尔茨海默病治疗中具有多功能应用潜力,可作为抗氧化剂、神经保护剂,并能穿过血脑屏障 (Liao et al., 2015)。

疟疾中氯喹抗药性的研究:已用于了解浓缩氯喹在感染疟疾细胞中的过程,表明氯喹抗药性可能是由于疟原虫上氯喹受体位点减少 (Fitch, 1969)。

原虫感染的潜在治疗方法:该化合物可能被用于治疗人类原虫感染 (Lepesheva et al., 2009)。

抗疟疾特性:已知它是一种强效抗疟药,通过与被消化血红蛋白蛋白质降解产生的血红素相互作用来杀死红细胞内的疟原虫 (Jefford, 2001)。

抗肿瘤和细胞毒应用:14-氯达诺霉素类似物在抗肿瘤和细胞毒应用中具有潜力,DNA插入是必需的,但不足以支持其活性 (Bodley et al., 1989)。

作用机制

Target of Action

14-Chlorodaunorubicin, like its parent compound Daunorubicin, primarily targets DNA in cancer cells . It forms complexes with DNA by intercalation between base pairs, which disrupts the DNA structure and inhibits DNA synthesis and DNA-dependent RNA synthesis .

Mode of Action

14-Chlorodaunorubicin interacts with DNA by intercalation and inhibition of macromolecular biosynthesis . This inhibits the progression of the enzyme topoisomerase II, which relaxes supercoils in DNA. Without the action of topoisomerase II, these DNA supercoils interfere with the transcription of DNA .

Biochemical Pathways

The primary biochemical pathway affected by 14-Chlorodaunorubicin is DNA replication. By intercalating into the DNA structure, 14-Chlorodaunorubicin prevents the normal uncoiling of DNA, which is necessary for replication and transcription . This leads to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The pharmacokinetics of 14-Chlorodaunorubicin are likely to be similar to those of Daunorubicin. Daunorubicin has a complex pharmacokinetic profile characterized by significant inter-individual variability . Factors such as genetic polymorphisms of genes involved in transport and metabolism of Daunorubicin can influence its pharmacokinetics .

Result of Action

The primary result of 14-Chlorodaunorubicin’s action is the induction of cell death in cancer cells. By inhibiting DNA and RNA synthesis, 14-Chlorodaunorubicin prevents cancer cells from dividing and growing . This can lead to remission in cancers such as acute myeloid leukemia and acute lymphocytic leukemia .

Action Environment

The efficacy and stability of 14-Chlorodaunorubicin, like many drugs, can be influenced by various environmental factors. These may include pH, temperature, salinity, and the presence of other substances that can interact with the drug . .

属性

IUPAC Name |

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(2-chloroacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28ClNO10/c1-10-22(31)13(29)6-17(38-10)39-15-8-27(36,16(30)9-28)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,31,33,35-36H,6-9,29H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCKPOWJKPVJRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CCl)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28ClNO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923740 | |

| Record name | 3-(Chloroacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

14-Chlorodaunorubicin | |

CAS RN |

121250-06-4 | |

| Record name | 14-Chlorodaunorubicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121250064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Chloroacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B27535.png)

![2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B27542.png)

![N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine](/img/structure/B27572.png)

![Phenyl [4-(2-formylhydrazinyl)phenyl]carbamate](/img/structure/B27574.png)